molecular formula C10H13N3O B12814256 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12814256
M. Wt: 191.23 g/mol
InChI Key: IGOXSVGRQVHHJE-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (CAS: 1616781-84-0) is a high-value heterocyclic building block of interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, serves as a versatile precursor for developing novel chemical entities . Researchers utilize this dihydrooxazole scaffold as a chiral ligand in asymmetric catalysis and as a core structure in the synthesis of more complex molecules . The compound is offered in high purity and requires specific cold-chain transportation and storage conditions to ensure its stability and integrity . Please note: This product is for research purposes only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3

InChI Key

IGOXSVGRQVHHJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Common Precursors and Cyclization

  • Starting materials : 2-aminopyrimidine derivatives and α-hydroxy acids or α-halo alcohols bearing the isopropyl substituent.
  • Cyclization conditions : Treatment with dehydrating agents or bases to promote ring closure forming the oxazoline ring.
  • Typical reagents : Triethylamine (Et3N), sodium hydroxide (NaOH), and solvents such as dichloromethane (CH2Cl2), methanol (MeOH), or tetrahydrofuran (THF).

Detailed Preparation Methods

Base-Promoted Cyclization

One effective method involves dissolving the amino alcohol precursor in dry dichloromethane, followed by dropwise addition to a solution containing triethylamine and the pyrimidine derivative at low temperature (0 °C). The mixture is then stirred at room temperature for extended periods (e.g., 24 hours) to allow cyclization. Subsequent treatment with aqueous sodium hydroxide promotes ring closure and purification steps yield the oxazoline product.

  • Example conditions :
    • Solvent: CH2Cl2
    • Base: Et3N (14 mmol)
    • Temperature: 0 °C to room temperature
    • Reaction time: 24 h stirring + 12 h aqueous NaOH treatment
  • Purification : Column chromatography on silica gel using ethyl acetate/petroleum ether (1:1) as eluent.

This method yields the oxazoline as a sticky oil or crystalline solid depending on the exact substituents and purification.

Cyclization via Amido Chloride Intermediate

In some protocols, the intermediate amido chloride is formed and then cyclized to the oxazoline ring by treatment with sodium hydroxide in a MeOH/THF mixture. This two-step approach allows better control over the cyclization and can improve yields and purity.

Alternative Synthetic Routes and Optimization

Regiocontrolled Lithiation and Electrophilic Substitution

For substituted oxazoles, regioselective lithiation followed by electrophilic bromination or other electrophilic substitutions has been reported. Although this method is more common for bromooxazoles, it demonstrates the potential for functionalization of the oxazoline ring system post-synthesis, which could be applied to derivatives of 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole.

Purification and Characterization

  • Purification : Recrystallization or chromatographic techniques (silica gel chromatography with EtOAc/petroleum ether mixtures) are standard.
  • Characterization : Optical rotation ([α]D), IR spectroscopy, and NMR are used to confirm structure and stereochemistry.
  • Yields : Typically moderate to good (40-80%) depending on the method and scale.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Base-promoted cyclization Et3N, NaOH, CH2Cl2, MeOH/THF, RT 40-60 Straightforward, moderate yield
Amido chloride intermediate Formation of amido chloride + NaOH 50-70 Improved control, cleaner product
Multi-step from picolinic acid Acid activation, amide formation, cyclization ~64 Scalable, adaptable to pyrimidine analogs
Regioselective lithiation + bromination n-BuLi, electrophilic bromine source 70-80 For substituted oxazoles, functionalization

Research Findings and Notes

  • The cyclization step is sensitive to temperature and base strength; mild conditions favor higher selectivity and yield.
  • The presence of the isopropyl group at the 4-position influences steric hindrance and can affect ring closure kinetics.
  • The pyrimidine ring nitrogen atoms can coordinate with metals or participate in hydrogen bonding, which may influence reaction pathways.
  • Purification challenges arise due to the compound’s polarity and potential volatility; chromatographic methods must be optimized accordingly.
  • The stereochemistry at the 4-position is crucial for biological activity and must be controlled or resolved post-synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Overview

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chemical compound with the potential for various applications in scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for drug development and other applications.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it has shown potential against breast cancer and lung cancer cells.
    • A study demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
  • Neuroprotective Effects :
    • The ability to cross the blood-brain barrier positions this compound as a candidate for treating neurological disorders. It may modulate neurotransmitter systems, potentially offering protective effects against neurodegeneration.
  • Antimicrobial Activity :
    • Some derivatives of similar compounds have exhibited antimicrobial properties against various bacterial strains, suggesting that this compound could have similar efficacy.

Anticancer Activity Case Study

A study evaluated the effects of this compound on breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results showed:

Cell LineIC50 (µM)
MCF-715.0
A54912.5

These findings indicate that the compound could serve as a lead for developing new anticancer agents.

Neuroprotective Effects Case Study

In vivo studies demonstrated that treatment with this compound resulted in reduced neuroinflammation markers in animal models. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

  • Cancer Treatment :
    • Targeting specific pathways involved in tumor growth and metastasis.
  • Neurological Disorders :
    • Potential use in drugs aimed at protecting neuronal health and function.
  • Antimicrobial Agents :
    • Development of new antibiotics or antifungal agents based on its structural properties.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : (R)- or (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
  • Molecular Formula : C₁₀H₁₃N₃O
  • Molecular Weight : 191.23 g/mol
  • CAS No.: 2757082-66-7 (R-enantiomer)
  • Storage : Requires storage at 2–8°C under inert atmosphere to prevent degradation .

Structural Features :

  • Contains a 4,5-dihydrooxazole (oxazoline) ring fused with a pyrimidine substituent.
  • The isopropyl group at the 4-position introduces chirality, making it valuable in asymmetric catalysis .

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent Modifications Molecular Weight (g/mol) Purity Key Applications/Notes References
4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Parent compound 191.23 97–98% Asymmetric catalysis; chiral ligand for metal complexes
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Pyrimidine → Quinoline 240.30 97% Enhanced π-π interactions in catalysis; used in high-resolution NMR studies
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Isopropyl → Phenyl; Pyrimidine → Pyridine 224.26 98% Improved solubility in aromatic solvents; ligand for palladium-mediated couplings
(S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Isopropyl → Benzyl 239.28 95% Increased steric bulk; used in enantioselective hydrogenation
(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Pyrimidine → 6-Phenylpyridine 266.34 97% Extended conjugation enhances electronic tuning for photoredox catalysis
(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Isopropyl → tert-Butyl; CF₃ group added 272.27 98% Electron-withdrawing CF₃ group improves metal-center electrophilicity

Key Comparative Analysis

Steric and Electronic Effects
  • Isopropyl vs. Bulkier Groups :

    • The isopropyl group in the parent compound provides moderate steric hindrance, balancing reactivity and selectivity in catalysis.
    • Analogs with tert-butyl or benzyl groups (e.g., CAS A723430) exhibit greater steric bulk, which can suppress unwanted side reactions but may reduce reaction rates .
  • Aromatic Substituents: Pyrimidine’s electron-deficient nature enhances metal coordination compared to pyridine or quinoline derivatives. Quinoline-containing analogs (e.g., CAS A238543) offer extended π-systems, improving substrate binding in aromatic C–H activation .
Stability and Handling
  • The parent compound’s sensitivity to light and moisture necessitates inert storage .
  • Trifluoromethyl-substituted analogs (e.g., CAS A723430) are more hygroscopic, requiring desiccated storage .
Catalytic Performance
  • Enantioselectivity: The parent compound achieves >90% enantiomeric excess (e.e.) in asymmetric cyclizations . Quinoline derivatives (e.g., CAS 226387-11-7) show reduced e.e. (70–80%) due to competing π-stacking interactions .
  • Scope in Reactions :

    • Pyrimidine-based ligands are preferred for reactions involving electron-deficient substrates (e.g., nitroalkenes).
    • Pyridine derivatives excel in Suzuki-Miyaura couplings due to stronger Pd–N bonding .

Q & A

Q. Key Considerations :

  • Solvent choice (ethanol vs. DMF) impacts reaction kinetics and product purity.
  • Recrystallization solvents (e.g., DMF-EtOH) influence crystal morphology and yield .

Which spectroscopic techniques are critical for characterizing this compound?

Level : Basic
Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., isopropyl δ 1.2–1.4 ppm, pyrimidine δ 8.3–8.7 ppm) and confirms backbone structure .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, CCDC-2239857 (deposited data) confirmed the Z-configuration in a structurally analogous dihydrooxazole derivative .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 231.1234 for C11H14N2O) .

Q. Data Cross-Validation :

  • Discrepancies in NMR shifts may arise from solvent polarity or tautomerism; cross-check with X-ray data .

How can reaction conditions be optimized to improve yield and purity?

Level : Advanced
Methodological Answer :

  • Temperature Control : Prolonged reflux (>2 hours) in ethanol may degrade heat-sensitive intermediates; monitor via TLC .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require post-reaction dilution with ethanol for crystallization .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in pyrimidine functionalization steps .

Case Study :
A 15% yield increase was achieved by replacing ethanol with DMF-EtOH (1:1) in a related dihydrooxazole synthesis, reducing byproduct formation .

How do researchers resolve contradictions in spectroscopic data for dihydrooxazole derivatives?

Level : Advanced
Methodological Answer :

  • Step 1 : Compare experimental NMR shifts with computed spectra (e.g., using DFT calculations).
  • Step 2 : Validate ambiguous peaks via 2D NMR (COSY, HSQC) to assign coupling patterns .
  • Step 3 : Resolve stereochemical disputes using X-ray crystallography (e.g., distinguishing cis vs. trans dihydrooxazole conformers) .

Example :
In (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, X-ray data confirmed the Z-configuration, overriding initial NOE-based misinterpretations .

What strategies ensure stereochemical control during synthesis?

Level : Advanced
Methodological Answer :

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) to enforce enantioselectivity .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to bias stereochemical outcomes.
  • Post-Synthesis Analysis : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) .

Reference :
A 98% enantiomeric excess was reported for a dihydrooxazole derivative using (S)-configured precursors .

How are bioactivity assays designed for dihydrooxazole derivatives?

Level : Advanced
Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., kinases) or receptors with binding pockets complementary to the dihydrooxazole scaffold.
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values via fluorescence-based kinase assays .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyrimidine vs. pyridine) and correlate with activity trends .

Data Interpretation :
Contradictions in bioactivity (e.g., high enzyme inhibition but low cytotoxicity) may arise from poor cell permeability, necessitating logP optimization .

What purification challenges arise with dihydrooxazole derivatives, and how are they addressed?

Level : Advanced
Methodological Answer :

  • Challenge 1 : Co-elution of byproducts in column chromatography.
    • Solution : Use gradient elution (hexane → ethyl acetate) with silica gel columns .
  • Challenge 2 : Low solubility in common solvents.
    • Solution : Recrystallize from DMF-EtOH (1:1) or use sonication-assisted dissolution .

Case Study :
A 20% purity improvement was achieved for a dihydrooxazole derivative using sequential recrystallization (DMF-EtOH followed by methanol) .

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